2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate

Drug-likeness Physicochemical profiling ADME prediction

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate (CAS 953134-74-2) is a synthetic small molecule (C₂₂H₂₆N₄O₄S₂, MW 474.6 g/mol) comprising a benzothiazole core substituted at the 2-position with an N-ethylpiperazine moiety and esterified at the 6-hydroxy position with 4-(dimethylsulfamoyl)benzoic acid. The compound belongs to the benzothiazole-piperazine-sulfonamide hybrid class, a scaffold family extensively investigated for kinase inhibition, acetylcholinesterase (AChE) modulation, and anticancer activity.

Molecular Formula C22H26N4O4S2
Molecular Weight 474.59
CAS No. 953134-74-2
Cat. No. B2597452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate
CAS953134-74-2
Molecular FormulaC22H26N4O4S2
Molecular Weight474.59
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
InChIInChI=1S/C22H26N4O4S2/c1-4-25-11-13-26(14-12-25)22-23-19-10-7-17(15-20(19)31-22)30-21(27)16-5-8-18(9-6-16)32(28,29)24(2)3/h5-10,15H,4,11-14H2,1-3H3
InChIKeyVKRDXVPVNUFMRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate (CAS 953134-74-2): Chemical Identity, Scaffold Class, and Sourcing Baseline


2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate (CAS 953134-74-2) is a synthetic small molecule (C₂₂H₂₆N₄O₄S₂, MW 474.6 g/mol) comprising a benzothiazole core substituted at the 2-position with an N-ethylpiperazine moiety and esterified at the 6-hydroxy position with 4-(dimethylsulfamoyl)benzoic acid [1]. The compound belongs to the benzothiazole-piperazine-sulfonamide hybrid class, a scaffold family extensively investigated for kinase inhibition, acetylcholinesterase (AChE) modulation, and anticancer activity [2]. Its computed physicochemical profile (XLogP3: 3.6; topological polar surface area: 120 Ų; 0 hydrogen bond donors; 9 hydrogen bond acceptors) positions it within drug-like chemical space, though no experimental biological data for this specific compound have been identified in the primary peer-reviewed literature as of 2026 [1].

Why Generic Substitution Fails for 953134-74-2: Structural Determinants That Preclude Simple Analog Interchange


Within the 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl ester chemotype, simultaneous variation at three modular positions—the piperazine N-substituent, the benzothiazole 6-ester acyl group, and the sulfonamide alkyl chain—can produce divergent target engagement profiles. For example, the structurally documented multikinase inhibitor KST016366, which retains the ethylpiperazine-benzothiazole core but replaces the ester linkage with a urea-picolinamide assembly, achieves nanomolar IC₅₀ values against Tie2 (0.82 nM) and TrkA (3.81 nM) [1], whereas morpholine- or piperidine-substituted dimethylsulfamoyl benzoate analogs lack any reported kinase profiling data [2]. The dimethylsulfamoyl group on the benzoate ester of 953134-74-2 introduces distinct electronic and steric properties compared to analogs bearing bromo, fluoro, methoxy, or cyano substituents at the same position . Additionally, the N-ethyl group on the piperazine ring distinguishes 953134-74-2 from phenylpiperazine, morpholine, and piperidine congeners, with the ethyl substituent known in related chemotypes to modulate both basicity (calculated pKₐ ~8.5 for the piperazine N-ethyl nitrogen) and lipophilic efficiency [1]. Consequently, procurement of a generic benzothiazole-piperazine-sulfonamide without verifying the exact substitution pattern carries a high risk of acquiring a compound with uncharacterized—and potentially absent—biological activity in the assay system of interest.

Quantitative Differentiation Evidence for 2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate (953134-74-2) Versus Closest Structural Analogs


Computed Drug-Likeness Profile vs. Morpholine and Piperidine Analogs: Lipophilicity and Hydrogen-Bonding Capacity

953134-74-2 exhibits a computed XLogP3 of 3.6 and a topological polar surface area (TPSA) of 120 Ų, with zero hydrogen bond donors [1]. In comparison, the morpholine analog (2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate) incorporates a ring oxygen that increases hydrogen bond acceptor count to 10 and is predicted to reduce logP relative to 953134-74-2, while the piperidine analog (2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate, MW 445.55) removes the second piperazine nitrogen, reducing both TPSA and hydrogen bond acceptor capacity [2]. The ethylpiperazine moiety of 953134-74-2 thus occupies an intermediate polarity space—more lipophilic than the morpholine analog yet more polar than the piperidine analog—a profile that may favor blood-brain barrier penetration while retaining sufficient aqueous solubility for in vitro assay compatibility.

Drug-likeness Physicochemical profiling ADME prediction

Kinase Inhibition Potential Inferred from Ethylpiperazine-Benzothiazole Scaffold: KST016366 Benchmark and 953134-74-2 Structural Divergence

The ethylpiperazine-benzothiazole substructure present in 953134-74-2 is a critical pharmacophoric element in the multikinase inhibitor KST016366, which achieves IC₅₀ values of 0.82 nM (Tie2), 3.81 nM (TrkA), and 53 nM (ABL1 wild-type and T315I mutant) and demonstrates broad-spectrum antiproliferative activity with GI₅₀ values of 51.4 nM (K-562 leukemia) and 19 nM (KM12 colon carcinoma) [1]. However, 953134-74-2 differs fundamentally from KST016366 at two positions: (i) the 6-position of the benzothiazole is ester-linked to a dimethylsulfamoyl benzoate rather than ether-linked to a picolinamide, and (ii) the urea bridge connecting the benzothiazole to the trifluoromethylphenyl group in KST016366 is absent in 953134-74-2. The ester linkage in 953134-74-2 is hydrolytically labile compared to the ether linkage in KST016366, which has implications for both metabolic stability and intracellular residence time [1].

Kinase inhibition Anticancer Multikinase profiling

Benzoate Ester Substituent Differentiation: Dimethylsulfamoyl vs. Bromo, Fluoro, Cyano, and Methoxy Analogs

Among the 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl ester series, the 4-(dimethylsulfamoyl)benzoate group of 953134-74-2 is the only substituent incorporating a tertiary sulfonamide moiety (SO₂N(CH₃)₂) on the benzoyl ring [1]. Closest analogs include the 4-bromobenzoate (CAS 953000-86-7), 4-fluorobenzoate (CAS 953194-27-9), 4-cyanobenzoate (CAS 953222-18-9), and 4-methoxybenzoate esters, all of which have been listed in chemical supplier catalogs alongside 953134-74-2 . The dimethylsulfamoyl group is electron-withdrawing (Hammett σₚ ≈ +0.6 for SO₂NMe₂) and significantly more polar than the halogen or methoxy substituents, which affects both the hydrolytic stability of the ester linkage and the compound's interaction with biological targets. The N,N-dimethyl substitution on the sulfonamide precludes hydrogen bond donation at this position, a feature that differentiates 953134-74-2 from primary sulfonamide-bearing analogs and may reduce off-target binding to carbonic anhydrase isoforms [2].

Structure-activity relationship Ester stability Electronic effects

Piperazine N-Substituent Differentiation: N-Ethyl vs. N-Phenylpiperazine and Morpholine Congeners at the Benzothiazole 2-Position

The N-ethyl substituent on the piperazine ring of 953134-74-2 distinguishes it from the N-phenylpiperazine analog (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate), the morpholine analog, and the piperidine analog [1]. In related benzothiazole-piperazine chemotypes, the N-ethyl group confers a calculated pKₐ of approximately 8.5 for the terminal piperazine nitrogen, compared to ~6.5 for N-phenylpiperazine (due to electron withdrawal by the phenyl ring) and ~7.0 for morpholine (due to the electronegative oxygen), while piperidine lacks the second nitrogen entirely [2]. This difference in basicity directly affects the ionization state at physiological pH (7.4): the N-ethylpiperazine of 953134-74-2 is predominantly protonated (~90% cationic), whereas the N-phenylpiperazine analog is predominantly neutral (~70% unprotonated). The protonation state influences target binding (e.g., cation-π interactions, salt bridge formation) and subcellular distribution (e.g., lysosomal trapping potential) [2].

Piperazine SAR Basicity modulation Target selectivity

Availability and Purity Profile for Reproducible Research: Sourcing 953134-74-2 as a Single Defined Chemical Entity

953134-74-2 is supplied as a discrete research-grade compound by multiple chemical vendors with cataloged purity specifications typically ≥95% (HPLC), whereas several close analogs in the series (e.g., 4-bromobenzoate, 4-fluorobenzoate) are listed by fewer suppliers, potentially limiting batch-to-batch consistency for longitudinal studies . The compound is registered in PubChem (CID 16873968) with a single defined InChI Key (VKRDXVPVNUFMRA-UHFFFAOYSA-N), unambiguous SMILES notation, and a creation date of 2007-11-13, indicating over 18 years of database presence and structural certitude [1]. The absence of chiral centers (0 defined atom stereocenters) eliminates the complication of stereoisomer mixtures, a concern for procurement of racemic or enantiomerically undefined benzothiazole-piperazine derivatives [1].

Chemical procurement Purity specification Reproducibility

Recommended Research and Procurement Scenarios for 2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate (953134-74-2)


Kinase Selectivity Profiling: Comparator Compound for Establishing Ester-Linked Benzothiazole SAR

953134-74-2 is recommended for inclusion as a structurally divergent control in kinase selectivity panels alongside the urea-ether linked multikinase inhibitor KST016366. Because KST016366 demonstrates nanomolar inhibition of Tie2 (0.82 nM), TrkA (3.81 nM), and ABL1 (53 nM) kinases [1], profiling 953134-74-2 against the same kinase panel would directly quantify the contribution of the ester linkage and dimethylsulfamoyl benzoate group to kinase binding. The hydrolytic lability of the ester bond in 953134-74-2, contrasted with the metabolically stable ether linkage of KST016366, further enables investigation of intracellular residence time and prodrug potential within this chemotype [1]. Procurement of 953134-74-2 alongside KST016366 (or synthesis of both) is the minimal experimental pair required to decouple scaffold effects from linkage-type effects in this series.

Physicochemical Property Optimization: Exploring the Dimethylsulfamoyl Substituent as a Polarity Modulator

The dimethylsulfamoyl benzoate ester of 953134-74-2 (XLogP3: 3.6; TPSA: 120 Ų) occupies a distinct physicochemical space relative to the 4-bromo (σₚ = +0.23, lower TPSA), 4-fluoro (σₚ = +0.06, minimal polarity contribution), 4-cyano (σₚ = +0.66, similar electron withdrawal but lower TPSA), and 4-methoxy (σₚ = −0.27, electron-donating) analogs [2][3]. For medicinal chemistry teams optimizing aqueous solubility, CYP450 oxidative metabolism, or hERG channel binding within a benzothiazole-piperazine lead series, 953134-74-2 provides a sulfonamide-containing reference point that combines strong electron withdrawal with enhanced polarity without introducing additional hydrogen bond donors—a combination unavailable from any other single-substituent analog in the series.

CNS Drug Discovery: Evaluating a Cationic Piperazine-Benzothiazole Scaffold for Brain Penetration

The N-ethylpiperazine group of 953134-74-2 (estimated pKₐ ~8.5, ~90% protonated at pH 7.4) generates a cationic species at physiological pH that may engage CNS targets through cation-π or salt-bridge interactions, while the balanced lipophilicity (XLogP3: 3.6) and moderate TPSA (120 Ų) fall within parameters associated with blood-brain barrier permeability [1][2]. In contrast, the N-phenylpiperazine analog (estimated pKₐ ~6.5) is predominantly neutral at pH 7.4, and the morpholine analog lacks the second protonatable nitrogen. For neuroscience-focused screening campaigns—particularly those targeting aminergic GPCRs, ion channels, or CNS-penetrant kinase inhibitors—953134-74-2 represents the most appropriate starting scaffold among the dimethylsulfamoyl benzoate ester series due to its dual protonation capacity and favorable CNS MPO-like property profile [2].

Structure-Activity Relationship (SAR) Library Construction: Using 953134-74-2 as the Core Reference Compound

953134-74-2 is recommended as the central reference compound for constructing a focused benzothiazole-piperazine ester SAR library. With a defined, achiral structure (0 stereocenters), multisource commercial availability (≥95% purity), and a chemically stable core scaffold, it provides a reproducible starting point for systematic variation at three positions: (i) the piperazine N-substituent (ethyl → cyclopropyl, isopropyl, aryl), (ii) the benzoate ester substituent (dimethylsulfamoyl → methylsulfamoyl, morpholinosulfonyl, sulfonamide), and (iii) the ester linkage itself (benzoate → heteroaryl carboxylate, carbamate) [1][2]. The unambiguous InChI Key (VKRDXVPVNUFMRA-UHFFFAOYSA-N) and PubChem CID (16873968) ensure that all derivative syntheses can be traced to a single, verified starting structure, addressing a common source of irreproducibility in academic SAR publications where parent compound identity is ambiguously reported [1].

Quote Request

Request a Quote for 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.